Tetracosanoic acid Tetracosanoic acid Tetracosanoic acid is a C24 straight-chain saturated fatty acid. It has a role as a volatile oil component, a plant metabolite, a human metabolite and a Daphnia tenebrosa metabolite. It is a very long-chain fatty acid and a straight-chain saturated fatty acid. It is a conjugate acid of a tetracosanoate.
Tetracosanoic acid is a natural product found in Amaranthus hybridus, Tornabea scutellifera, and other organisms with data available.
Lignoceric Acid is a saturated fatty acid with a 24-carbon backbone. Lignoceric acid occurs naturally in wood tar, various cerebrosides, and in small amount in most natural fats.
lignoceric acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 557-59-5
VCID: VC20794483
InChI: InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)
SMILES: CCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Molecular Formula: C24H48O2
Molecular Weight: 368.6 g/mol

Tetracosanoic acid

CAS No.: 557-59-5

Cat. No.: VC20794483

Molecular Formula: C24H48O2

Molecular Weight: 368.6 g/mol

* For research use only. Not for human or veterinary use.

Tetracosanoic acid - 557-59-5

Specification

Description Tetracosanoic acid is a C24 straight-chain saturated fatty acid. It has a role as a volatile oil component, a plant metabolite, a human metabolite and a Daphnia tenebrosa metabolite. It is a very long-chain fatty acid and a straight-chain saturated fatty acid. It is a conjugate acid of a tetracosanoate.
Tetracosanoic acid is a natural product found in Amaranthus hybridus, Tornabea scutellifera, and other organisms with data available.
Lignoceric Acid is a saturated fatty acid with a 24-carbon backbone. Lignoceric acid occurs naturally in wood tar, various cerebrosides, and in small amount in most natural fats.
lignoceric acid is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 557-59-5
Molecular Formula C24H48O2
Molecular Weight 368.6 g/mol
IUPAC Name tetracosanoic acid
Standard InChI InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)
Standard InChI Key QZZGJDVWLFXDLK-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Appearance Unit:100 mgSolvent:nonePurity:99%Physical solid
Melting Point 84.2 °C

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